Abz-phe-arg-lys(dnp)-pro-OH
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Overview
Description
The compound 2-aminobenzoyl-L-phenylalanyl-L-arginyl-L-lysyl-(2,4-dinitrophenyl)-L-proline (Abz-FR-K(Dnp)-P-OH) is a fluorogenic substrate used primarily for the assay of angiotensin-converting enzyme-1 (ACE1) activity. The compound’s fluorescence is quenched by the 2,4-dinitrophenyl group until cleavage at the arginyl-lysyl bond separates them, making it useful for various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminobenzoyl-L-phenylalanyl-L-arginyl-L-lysyl-(2,4-dinitrophenyl)-L-proline involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically includes:
Coupling Reactions: Each amino acid is sequentially coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale, with optimizations for yield and purity. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-aminobenzoyl-L-phenylalanyl-L-arginyl-L-lysyl-(2,4-dinitrophenyl)-L-proline undergoes several types of reactions:
Hydrolysis: The peptide bond between arginyl and lysyl residues is hydrolyzed by ACE1, leading to the separation of the 2-aminobenzoyl and 2,4-dinitrophenyl groups.
Fluorescence Quenching and Release: The fluorescence of the 2-aminobenzoyl group is quenched by the 2,4-dinitrophenyl group until cleavage occurs.
Common Reagents and Conditions
Hydrolysis: Typically performed in buffered solutions at physiological pH (7.4) and temperature (37°C).
Fluorescence Measurement: Excitation at 320 nm and emission at 420 nm are used to monitor the fluorescence changes.
Major Products
The major products of the hydrolysis reaction are the separated 2-aminobenzoyl and 2,4-dinitrophenyl groups, along with the remaining peptide fragments .
Scientific Research Applications
2-aminobenzoyl-L-phenylalanyl-L-arginyl-L-lysyl-(2,4-dinitrophenyl)-L-proline is widely used in scientific research for:
ACE1 Activity Assays: It serves as a substrate to measure the activity of ACE1 in plasma, tissue, and cell cultures.
Inhibitor Screening: The compound is used to screen potential inhibitors of ACE1, which is relevant for hypertension and cardiovascular disease research.
Kinetic Analysis: Researchers use it to study the kinetics of ACE1 and related enzymes, providing insights into enzyme mechanisms and potential therapeutic targets
Mechanism of Action
The mechanism of action involves the hydrolysis of the peptide bond between arginyl and lysyl residues by ACE1. This cleavage separates the 2-aminobenzoyl and 2,4-dinitrophenyl groups, resulting in a measurable increase in fluorescence. The molecular target is ACE1, and the pathway involves the enzymatic hydrolysis of the peptide substrate .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzoyl-L-phenylalanyl-L-arginyl-L-lysyl-(2,4-dinitrophenyl)-L-alanine: Another fluorogenic substrate for ACE1 with a similar structure but different amino acid sequence.
2-aminobenzoyl-L-phenylalanyl-L-arginyl-L-lysyl-(2,4-dinitrophenyl)-L-glycine: Similar substrate with glycine instead of proline.
Uniqueness
2-aminobenzoyl-L-phenylalanyl-L-arginyl-L-lysyl-(2,4-dinitrophenyl)-L-proline is unique due to its specific sequence, which provides optimal cleavage by ACE1 and a distinct fluorescence quenching mechanism. This makes it particularly useful for precise and sensitive assays .
Properties
Molecular Formula |
C39H49N11O10 |
---|---|
Molecular Weight |
831.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C39H49N11O10/c40-27-13-5-4-12-26(27)34(51)47-31(22-24-10-2-1-3-11-24)36(53)45-29(15-8-20-44-39(41)42)35(52)46-30(37(54)48-21-9-16-32(48)38(55)56)14-6-7-19-43-28-18-17-25(49(57)58)23-33(28)50(59)60/h1-5,10-13,17-18,23,29-32,43H,6-9,14-16,19-22,40H2,(H,45,53)(H,46,52)(H,47,51)(H,55,56)(H4,41,42,44)/t29-,30-,31-,32-/m0/s1 |
InChI Key |
ZEWJTBVOMMZVAU-YDPTYEFTSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O |
Origin of Product |
United States |
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